4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 209670-96-2
VCID: VC5896129
InChI: InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18)
SMILES: COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
Molecular Formula: C13H11N3OS2
Molecular Weight: 289.37

4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 209670-96-2

Cat. No.: VC5896129

Molecular Formula: C13H11N3OS2

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol - 209670-96-2

Specification

CAS No. 209670-96-2
Molecular Formula C13H11N3OS2
Molecular Weight 289.37
IUPAC Name 4-(4-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18)
Standard InChI Key RFYLLDLQZITCPB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3

Introduction

Structural and Chemical Identity of 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a thiophen-2-yl moiety. The thiol (-SH) group at the 3-position contributes to its tautomeric behavior, allowing thiol-thione tautomerism (Figure 1) . This equilibrium influences its reactivity, particularly in alkylation and coordination reactions.

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC Name4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole-5-thione
Molecular FormulaC13H11N3OS2\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}\text{S}_{2}
Molecular Weight289.37 g/mol
CAS Number209670-96-2
SMILESCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
InChI KeyRFYLLDLQZITCPB-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the methoxy group (δ\delta 3.85 ppm), aromatic protons of the methoxyphenyl (δ\delta 6.90–7.45 ppm), and thiophene protons (δ\delta 7.10–7.50 ppm). The 13C^{13}\text{C}-NMR spectrum corroborates the triazole ring carbons (δ\delta 150–160 ppm) and the thiocarbonyl group (δ\delta 180 ppm) . High-resolution MS shows a molecular ion peak at m/z 289.37, consistent with the molecular formula.

Synthetic Routes and Reaction Mechanisms

Primary Synthesis Pathway

The synthesis typically follows a multi-step protocol starting from 4-methoxyaniline (1):

  • Formation of Hydrazinecarbothioamide (2): 4-Methoxyaniline reacts with carbon disulfide and hydrazine hydrate to yield NN-(4-methoxyphenyl)hydrazinecarbothioamide .

  • Acylation to Hydrazine-1-carbothioamide (3): Intermediate (2) undergoes acylation with benzoyl chloride or thiophene-2-carbonyl chloride to form 2-(thiophene-2-carbonyl)-NN-(4-methoxyphenyl)hydrazine-1-carbothioamide .

  • Cyclization to Triazole-3-thiol (4): Heating (3) in alkaline conditions induces cyclization, forming the 1,2,4-triazole core .

Scheme 1: Synthetic Pathway

4-MethoxyanilineCS2,NH2NH2(2)RCOCl(3)Δ,Base(4)\text{4-Methoxyaniline} \xrightarrow{\text{CS}_2, \text{NH}_2\text{NH}_2} \text{(2)} \xrightarrow{\text{RCOCl}} \text{(3)} \xrightarrow{\Delta, \text{Base}} \text{(4)}

S-Alkylation and Functionalization

The thiol group in (4) undergoes S-alkylation with alkyl halides (e.g., 2-bromoacetophenone) in the presence of cesium carbonate, yielding thioether derivatives . For example, reaction with 2-bromo-1-phenylethanone produces 2-{[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, which is subsequently reduced to the corresponding alcohol using sodium borohydride .

Comparative Analysis with Related Triazole Derivatives

Table 2: Structural and Activity Comparison

CompoundSubstituentsBiological Activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl instead of thiopheneModerate antibacterial activity
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol Trifluoromethoxy groupEnhanced metabolic stability

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use proteomics to identify binding partners and elucidate mechanisms of action.

  • Derivatization: Explore N-alkylation or coordination complexes to modulate solubility and activity .

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